molecular formula C18H19N5OS B2521262 N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide CAS No. 1219906-85-0

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide

Numéro de catalogue B2521262
Numéro CAS: 1219906-85-0
Poids moléculaire: 353.44
Clé InChI: XNABQVPPUNRDEJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide is a complex molecule that likely exhibits a range of biological activities due to its structural features. The presence of a quinoxaline core and a thieno[3,4-c]pyrazole moiety suggests potential pharmacological properties, as these structures are often found in compounds with antimicrobial and cytotoxic activities. Although the specific compound is not directly mentioned in the provided papers, the structural motifs present in the compound are similar to those described in the research, which focus on the synthesis and biological evaluation of related heterocyclic compounds.

Synthesis Analysis

The synthesis of related compounds involves the use of quinoxaline derivatives as key intermediates. For instance, the reactivity of quinoxaline-2,3-dicarboxylic anhydride towards heterocyclic amines has been explored, leading to the formation of novel substituted quinoxalines and other heterocyclic systems with potential antimicrobial properties . The synthesis often requires high temperatures and refluxing in solvents such as ethanol or acetic anhydride to achieve the desired cyclization and substitution reactions. These methods could potentially be adapted for the synthesis of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of the compound is expected to be complex, with multiple rings and functional groups contributing to its three-dimensional conformation. The quinoxaline core is a bicyclic system with nitrogen atoms at the 1 and 4 positions, which can engage in hydrogen bonding and π-π interactions. The thieno[3,4-c]pyrazole moiety introduces additional nitrogen atoms and a sulfur atom, which can further influence the electronic distribution and potential binding interactions with biological targets. The tert-butyl group is a bulky substituent that can affect the overall shape and steric properties of the molecule.

Chemical Reactions Analysis

Compounds with quinoxaline and thieno[3,4-c]pyrazole structures can participate in a variety of chemical reactions. For example, they can undergo cyclization to form polyheterocyclic systems or react with hydrazine hydrate to yield derivatives such as thieno[2,3-d]pyrimidines . The presence of carboxamide groups allows for the formation of Schiff bases when reacted with aromatic aldehydes, and acetylation reactions can lead to acetamido derivatives . These reactions are important for the diversification of the compound's structure and the exploration of its biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide would be influenced by its molecular structure. The compound is likely to be relatively non-polar due to the presence of the tert-butyl group and the aromatic systems, which could affect its solubility in various solvents. The heteroatoms within the structure may allow for hydrogen bonding, potentially increasing its solubility in polar solvents. The compound's stability, melting point, and reactivity would be determined by the nature of the substituents and the rigidity of the fused ring system.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

Enhancing Reductive Cleavage of Aromatic Carboxamides

This study discusses the synthesis and cyclic voltammetry of aromatic N-benzyl carboxamides and tert-butyl acylcarbamates, highlighting their facilitated reduction and regiospecific cleavage under mild conditions, which could be relevant for the manipulation of similar compounds including N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide (Ragnarsson et al., 2001).

Substitution Reactions on the Quinoxaline System

The study presents reactions of quinoxaline derivatives, focusing on cyclization to form condensed isoxazole or pyrazole derivatives, which is pertinent for the synthesis and modification of quinoxaline carboxamide compounds (Dahn & Moll, 1966).

Catalysis and Ligand Applications

Rigid P-chiral Phosphine Ligands

This research introduces chiral phosphine ligands, which may include quinoxaline derivatives for asymmetric hydrogenation of alkenes, illustrating the compound's potential role in catalysis and the synthesis of chiral pharmaceutical ingredients (Imamoto et al., 2012).

Material Science and Chemical Reactivity

Metal-free C3-alkoxycarbonylation

This study demonstrates the functionalization of quinoxalin-2(1H)-ones in metal- and base-free conditions, pertinent for the synthesis of quinoxaline-3-carbonyl compounds, showcasing applications in material science and synthesis of bioactive compounds (Xie et al., 2019).

Antimicrobial and Antibacterial Research

Synthesis and Cytotoxic Activity of Carboxamide Derivatives

The reaction and cytotoxic evaluation of various carboxamide derivatives, including quinoxaline structures, against cancer cell lines, suggesting potential applications in the development of new therapeutic agents (Deady et al., 2003).

Antimicrobial Activity of Pyrazoline and Pyrazole Derivatives

This research on synthesizing pyrazoline and pyrazole derivatives, including quinoxaline moieties, and their evaluation for antimicrobial activity underscores the compound's relevance in developing new antimicrobial agents (Hassan, 2013).

Propriétés

IUPAC Name

N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5OS/c1-18(2,3)23-16(11-9-25-10-15(11)22-23)21-17(24)14-8-19-12-6-4-5-7-13(12)20-14/h4-8H,9-10H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNABQVPPUNRDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CSCC2=N1)NC(=O)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)quinoxaline-2-carboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.